molecular formula C17H20ClN3O2S B13444468 2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate

2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate

Cat. No.: B13444468
M. Wt: 365.9 g/mol
InChI Key: YHQSHGPYYNXGGA-UHFFFAOYSA-N
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Description

2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate is a complex organic compound that features a piperidine ring, a thiazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-1,3-thiazole-2-amine with 2-(piperidin-2-yl)ethanol in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired carbamate linkage. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C and the reaction time ranging from 12 to 24 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium chlorite, CO₂ atmosphere, mild conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Amines or thiols, basic conditions, room temperature.

Major Products

Mechanism of Action

The mechanism of action of 2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate is unique due to the presence of both a piperidine ring and a thiazole ring, which confer specific chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

IUPAC Name

2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate

InChI

InChI=1S/C17H20ClN3O2S/c18-15-11-24-16(21-15)13-6-1-2-7-14(13)20-17(22)23-10-8-12-5-3-4-9-19-12/h1-2,6-7,11-12,19H,3-5,8-10H2,(H,20,22)

InChI Key

YHQSHGPYYNXGGA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCOC(=O)NC2=CC=CC=C2C3=NC(=CS3)Cl

Origin of Product

United States

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